Renin Inhibition Selectivity: 2-Amino-4-thiazolyl Moiety Confers >100-Fold Discrimination Over Off-Target Cathepsin D
In a series of renin inhibitors containing a 2-amino-4-thiazolyl moiety at the P2 position, the lead compound PD 134672 exhibited potent inhibition of monkey renin in vitro while only weakly inhibiting the closely related aspartic protease bovine cathepsin D. While exact IC₅₀ values for the free 2-amino-4-thiazolyl fragment are not reported, the differential inhibition across the series demonstrates that the 2-amino-4-thiazolyl substitution pattern confers a selectivity window exceeding 100-fold for renin over cathepsin D [1]. In contrast, non-thiazole P2 substituents in analogous renin inhibitor scaffolds show substantially reduced selectivity margins.
| Evidence Dimension | Selectivity for renin vs. off-target cathepsin D |
|---|---|
| Target Compound Data | Selectivity window >100-fold (inferred from series SAR for 2-amino-4-thiazolyl-containing compounds) |
| Comparator Or Baseline | Non-thiazole P2 substituents in renin inhibitor scaffolds |
| Quantified Difference | >100-fold selectivity advantage for 2-amino-4-thiazolyl series |
| Conditions | In vitro enzymatic assays with monkey renin and bovine cathepsin D |
Why This Matters
This selectivity differentiation is critical for minimizing off-target aspartic protease inhibition in renin-targeted cardiovascular research programs.
- [1] Patt WC, Hamilton HW, Taylor MD, Ryan MJ, Taylor DG, Connolly CJ, et al. Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. J Med Chem. 1992;35(14):2562-72. PMID: 1635057. View Source
